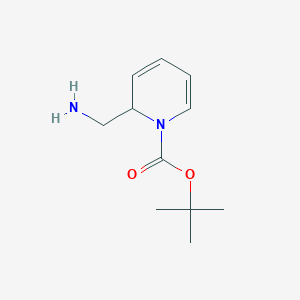

tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate

Beschreibung

tert-Butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate is a Boc-protected aminomethyl pyridine derivative widely employed in asymmetric organocatalysis and pharmaceutical synthesis. Its structure features a pyridine ring with an aminomethyl group at the 2-position, protected by a tert-butoxycarbonyl (Boc) group. This protection strategy enhances stability during reactions while enabling deprotection under acidic conditions for subsequent functionalization. The compound is pivotal in synthesizing pyrrolidinyl-sulfamide organocatalysts, which are critical in enantioselective transformations such as aldol reactions .

Eigenschaften

Molekularformel |

C11H18N2O2 |

|---|---|

Molekulargewicht |

210.27 g/mol |

IUPAC-Name |

tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h4-7,9H,8,12H2,1-3H3 |

InChI-Schlüssel |

XKSGMGHSXIIYMX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1C=CC=CC1CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate typically involves the reaction of 2-(aminomethyl)pyridine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 2-(5-Amino-1H-Pyrazol-3-yl)piperidine-1-carboxylate

- Structure: Piperidine ring (6-membered) substituted with a 5-amino-pyrazole group at the 2-position.

- Key Differences: Ring Size: The piperidine core (vs. Functional Group: The 5-amino-pyrazole moiety offers hydrogen-bonding sites distinct from the aminomethyl group, making it suitable for medicinal chemistry applications (e.g., kinase inhibitors) .

- Synthesis: Prepared via nucleophilic substitution or cyclization reactions, differing from the aminomethyl pyridine derivative’s reflux-based coupling strategies .

- Applications : Primarily used in drug discovery due to its heterocyclic diversity and bioavailability .

Fluorinated Pyrrolidine Derivatives

- Examples: tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1174020-49-5) tert-Butyl (2S)-2-(aminomethyl)-4,4-difluoro-pyrrolidine-1-carboxylate (CAS: 1363384-67-1)

- Key Differences: Electronic Effects: Fluorine atoms increase electronegativity and lipophilicity, enhancing metabolic stability and blood-brain barrier penetration for CNS-targeting drugs .

- Applications : Pharmaceutical intermediates for antiviral or neurology-focused agents .

(2S,4R)-tert-Butyl 2-Carbamoyl-4-((4-Vinylbenzyl)oxy)pyrrolidine-1-carboxylate

- Structure : Pyrrolidine ring with carbamoyl and 4-vinylbenzyloxy substituents.

- Key Differences: Functional Groups: The carbamoyl group enables hydrogen bonding, while the vinylbenzyloxy moiety allows for post-synthetic modifications (e.g., polymerization). This contrasts with the aminomethyl group’s nucleophilic reactivity in the target compound .

- Applications : Used in polymer-supported catalysis or as a precursor for bioactive molecules requiring tailored solubility .

tert-Butyl (S)-2-((Indole-Based)aminomethyl)pyrrolidine-1-carboxylate

- Structure : Complex derivative with indole and cycloheptyl groups.

- Synthesis : Requires reductive amination with sodium triacetoxyborohydride, a method distinct from the target compound’s reflux-based protocols .

Comparative Analysis Table

Research Findings and Implications

- Catalytic Efficiency: The target compound’s aminomethyl group facilitates rapid enamine formation in organocatalysis, outperforming bulkier analogs like the indole-based derivative in aldol reactions .

- Toxicity Considerations : Fluorinated analogs exhibit improved safety profiles (e.g., reduced respiratory irritation) compared to the target compound’s acute oral toxicity .

Biologische Aktivität

Tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a tert-butyl group and an aminomethyl substituent, contribute to its lipophilicity and reactivity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate is with a molecular weight of approximately 250.29 g/mol. The compound features a dihydropyridine ring structure, which is significant for its biological interactions.

Mechanisms of Biological Activity

Research indicates that tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate may exert its biological effects through several mechanisms:

- Neuropharmacological Effects : The compound has been investigated for its potential neuroprotective properties, possibly interacting with neurotransmitter systems and modulating calcium channels, which are critical in cellular signaling pathways .

- Enzymatic Modulation : It may act as a ligand for specific enzymes or receptors, influencing their activity and suggesting roles in therapeutic applications related to calcium ion transport .

- Antimicrobial and Anticancer Properties : Preliminary studies have indicated potential antimicrobial and anticancer activities, although detailed mechanisms remain to be elucidated .

Case Studies and Research Findings

Several studies have explored the biological activity of tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate:

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in models of neurodegeneration. Results showed that it significantly reduced neuronal cell death induced by oxidative stress, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Study 2: Antimicrobial Activity

In vitro assays demonstrated that tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, suggesting effective antimicrobial properties .

Study 3: Anticancer Properties

A recent investigation assessed the anticancer effects of the compound on different cancer cell lines. The results indicated that it inhibited cell proliferation with IC50 values ranging from 5 to 10 μM across various tested lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduced oxidative stress-induced cell death | |

| Antimicrobial | Effective against multiple bacterial strains (MIC < 10 µM) | |

| Anticancer | Inhibited proliferation in cancer cell lines (IC50 = 5-10 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.